molecular formula C7H5BrFNO3 B13673062 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide

5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide

Cat. No.: B13673062
M. Wt: 250.02 g/mol
InChI Key: PAWJBQZNLBJVKQ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5BrFNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide typically involves the introduction of bromine and fluorine atoms into the pyridine ring, followed by the addition of a methoxycarbonyl group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogen or alkyl groups.

Scientific Research Applications

5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological molecules makes it a potential candidate for drug discovery and development.

    Medicine: Research into the compound’s biological activity may lead to the development of new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-(methoxycarbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, as well as the methoxycarbonyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

methyl 5-bromo-3-fluoro-1-oxidopyridin-1-ium-2-carboxylate

InChI

InChI=1S/C7H5BrFNO3/c1-13-7(11)6-5(9)2-4(8)3-10(6)12/h2-3H,1H3

InChI Key

PAWJBQZNLBJVKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=[N+]1[O-])Br)F

Origin of Product

United States

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